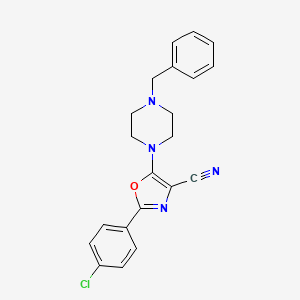![molecular formula C17H25FN2O2 B4695047 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B4695047.png)
2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide
描述
2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide, also known as FPPP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that has been used in scientific research for its potential applications in pharmacology and neurochemistry.
作用机制
The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This mechanism of action is similar to that of other drugs used to treat neurological disorders such as cocaine and amphetamines.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased feelings of pleasure and euphoria. It has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide has been shown to have addictive properties, which can lead to abuse and dependence.
实验室实验的优点和局限性
2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied in scientific research. However, 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide has several limitations for use in lab experiments. It has been found to have addictive properties, which can lead to ethical concerns and potential abuse. It is also a controlled substance in several countries, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide. One potential direction is to study its potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another potential direction is to study its potential for abuse and dependence and develop strategies to prevent its misuse. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide and its effects on the brain and body.
In conclusion, 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide is a chemical compound that has potential applications in pharmacology and neurochemistry. The synthesis method has been well-established, and it has been extensively studied in scientific research. 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide has been found to have affinity for the dopamine and serotonin transporters, leading to increased levels of dopamine and serotonin in the brain. It has several advantages for use in lab experiments, but also has limitations and ethical concerns. Future research is needed to fully understand its potential applications and effects on the brain and body.
科学研究应用
2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide has been used in scientific research to study its potential applications in pharmacology and neurochemistry. It has been found to have affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide has also been found to have affinity for the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. These findings suggest that 2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide may have potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-piperidin-1-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-14(22-16-8-6-15(18)7-9-16)17(21)19-10-5-13-20-11-3-2-4-12-20/h6-9,14H,2-5,10-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZUXLBGVGQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCCCC1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-ethyl-3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4694987.png)
![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4695003.png)
![N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4695008.png)
![{[2-({3-[(cyclopentylamino)carbonyl]-2-thienyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4695017.png)
![3-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4695022.png)

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4695037.png)
![5-[4-(diethylamino)phenyl]-1-(2,2-difluoroethyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4695040.png)
![2-naphtho[2,1-b]furan-1-yl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4695051.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4695053.png)
![4-(4-methylphenyl)-4-[5-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]butanoic acid](/img/structure/B4695057.png)
![3,4,5-trimethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4695058.png)